molecular formula C16H18N4O B2582327 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319723-97-0

3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2582327
CAS No.: 2319723-97-0
M. Wt: 282.347
InChI Key: AICWXMGDQMDRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a synthetically designed small molecule featuring a distinct 8-azabicyclo[3.2.1]octane scaffold substituted with pyrazole and pyridine carbonyl groups . This structure places it within a class of compounds recognized for its significant potential in medicinal chemistry research, particularly as a key intermediate or core structure in the development of bioactive molecules. Compounds based on the 8-azabicyclo[3.2.1]octane-pyrazole chemotype have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuroinflammatory conditions, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . The structural rigidity and specific substitution patterns of this chemical class are crucial for achieving high inhibitory activity and favorable drug-like profiles in preclinical research . This product is intended for use by qualified researchers in biochemical and pharmacological studies, including target validation, mechanism of action studies, and structure-activity relationship (SAR) exploration. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICWXMGDQMDRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the azabicyclo octane core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Acylation and Deacylation at the Bicyclic Core

The pyridine-4-carbonyl group at position 8 is introduced via acylation reactions. This typically involves reacting the free amine of 8-azabicyclo[3.2.1]octane derivatives with activated carbonyl reagents like pyridine-4-carbonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 80–120°C). Deacylation can occur under acidic hydrolysis (e.g., HCl in THF) to regenerate the free amine .

Reaction Type Reagents/Conditions Yield Key Reference
AcylationPyridine-4-carbonyl chloride, K₂CO₃, 80–120°C57–90%
Deacylation6M HCl, THF, reflux75%

Functionalization of the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution and cross-coupling reactions. Alkylation at the pyrazole nitrogen is achieved using alkyl halides (e.g., ethyl iodide) in DMF with NaH as a base . Sonogashira coupling enables the introduction of alkynes to the pyrazole ring .

Reaction Type Reagents/Conditions Application
N-AlkylationEthyl iodide, NaH, DMF, 0°C to rtIntroduces ethyl groups at N1
Sonogashira CouplingTMS-acetylene, Pd(PPh₃)₄, CuI, DMFAdds terminal alkynes

Modifications to the Azabicyclo[3.2.1]octane Framework

The bicyclic core participates in reductive amination and sulfonamide formation. Reductive amination with aldehydes (e.g., pyrazine-2-carbaldehyde) using NaBH₃CN in MeOH yields substituted derivatives . Sulfonamide formation involves reacting the amine with sulfonyl chlorides (e.g., methanesulfonyl chloride) .

Reaction Type Reagents/Conditions Biological Relevance
Reductive AminationPyrazine-2-carbaldehyde, NaBH₃CN, MeOHEnhances receptor binding
Sulfonamide FormationMethanesulfonyl chloride, DIPEA, DCMImproves metabolic stability

Stability Under Hydrolytic Conditions

The compound demonstrates stability in neutral aqueous solutions but undergoes hydrolysis in strongly acidic or basic conditions. The pyridine-4-carbonyl group is cleaved in 6M HCl, while the pyrazole ring remains intact .

Condition Effect Outcome
pH 7.0, 25°CNo degradation after 24 hoursStable for storage
6M HCl, refluxCleavage of pyridine-4-carbonyl groupYields free amine

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl/heteroaryl groups to the pyridine or pyrazole rings. For example, coupling with 4-fluorophenylboronic acid enhances lipophilicity and target affinity .

Reaction Type Catalyst System Substituent Introduced
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane4-Fluorophenyl
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amino groups

Pharmacological Activity and SAR Insights

The compound’s bioactivity correlates with substitutions on the pyrazole and bicyclic core. For example:

  • Pyrazole N-alkylation (e.g., ethyl groups) improves blood-brain barrier penetration .

  • Pyridine-4-carbonyl substitution enhances binding to dopamine receptors (IC₅₀ = 42 nM for h-NAAA inhibition) .

Modification Biological Effect Reference
Ethyl group at pyrazole N1Increased CNS bioavailability
Methanesulfonamide at C3Improved enzyme inhibition (IC₅₀ = 17 nM)

Comparative Reactivity with Analogues

Compared to structurally similar compounds (e.g., 3-methoxy-8-azabicyclo derivatives), the pyrazole-substituted variant shows:

  • Higher electrophilic reactivity at the pyrazole ring.

  • Reduced susceptibility to oxidative degradation due to the absence of methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

a. Arginase Inhibition

One of the prominent applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, and its inhibition has been linked to various therapeutic benefits, particularly in cancer and cardiovascular diseases. Studies have shown that derivatives of azabicyclo compounds exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2). For instance, specific analogues demonstrated IC50 values of 223 nM and 509 nM, confirming their potential as therapeutic agents targeting arginase pathways .

b. Anticancer Properties

The compound's structure allows it to interfere with protein-protein interactions crucial for cancer cell proliferation. Research indicates that certain derivatives can disrupt interactions between BCL6 and its co-repressors, leading to apoptosis in cancer cells. This mechanism was highlighted in studies where modifications to the compound enhanced its binding affinity, resulting in improved anticancer efficacy .

a. Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit various enzymes beyond arginase, including those involved in metabolic pathways that are dysregulated in cancerous tissues. The unique bicyclic structure contributes to its binding affinity and selectivity for these targets.

b. Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane.

Synthetic Route Yield (%) Notable Modifications
Route A67Utilized N-tosylhydrazones as starting materials
Route B82Employed multi-component reactions for higher efficiency

The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for modifications that enhance pharmacological properties.

Case Studies

a. Case Study on Arginase Inhibition

In a study published by MDPI, a series of azabicyclo compounds were tested for their inhibitory effects on hARG-1 and hARG-2. The lead compound exhibited a significant reduction in arginase activity in vitro, correlating with enhanced anti-tumor activity in xenograft models .

b. Neuroprotective Study

Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, demonstrating reduced amyloid plaque formation and improved cognitive function compared to control groups .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Sulfonamide Derivatives

Several analogs feature sulfonamide groups at the 8-position. For example:

  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (Compound 38) : Structural Differences: Replaces the pyridine-4-carbonyl group with a sulfonamide-linked 3,5-dimethylpyrazole. Functional Impact: Sulfonamides enhance metabolic stability and bioavailability due to their electron-withdrawing nature. Activity: Sulfonamide derivatives in this class are reported as non-opioid receptor modulators, with improved selectivity over opioid receptors compared to earlier analogs .

Natural Alkaloids

Natural 8-azabicyclo[3.2.1]octane derivatives include scopolamine and atropine :

  • Structural Differences : Scopolamine contains a tropic acid ester, while the target compound lacks ester linkages.
  • Functional Impact: Natural alkaloids exhibit anticholinergic activity, whereas the synthetic target’s pyridine-4-carbonyl group may redirect activity toward non-cholinergic targets.
  • Activity : Scopolamine acts as a muscarinic antagonist, while the synthetic compound’s activity remains unconfirmed but is hypothesized to involve kinase or GPCR modulation .

Opioid Receptor Antagonists

Patent WO2007/103187 describes 8-azabicyclo[3.2.1]octane compounds as μ-opioid receptor antagonists :

  • Example : Derivatives with aryl ether or sulfonyl groups at the 3-position.
  • Structural Differences: The target compound’s pyridine-4-carbonyl group contrasts with the patent compounds’ simpler substituents (e.g., phenoxy groups).
  • Activity: Patent compounds show nanomolar affinity for μ-opioid receptors, suggesting the scaffold’s versatility. The target compound’s pyridine moiety may reduce opioid affinity but enhance interaction with other targets .

Pyrazole and Triazole Derivatives

  • 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane :
    • Molecular Weight : 397.29 vs. ~350–400 for the target compound.
    • Substituent Impact : The bromophenylsulfonyl group increases molecular weight and halogen-mediated hydrophobic interactions, while the triazole may enhance metabolic resistance compared to pyrazole.

Maraviroc Analogs

The HIV drug Maraviroc includes an 8-azabicyclo[3.2.1]octane core with a triazole substituent :

  • Structural Differences : Maraviroc’s 4,4-difluorocyclohexanecarboxamide side chain contrasts with the target’s pyridine-4-carbonyl group.
  • Activity: Maraviroc is a CCR5 antagonist, illustrating the scaffold’s applicability in viral entry inhibition. The target compound’s substituents may redirect activity toward non-viral targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents LogP* Biological Target
Target Compound ~350 Pyrazole, pyridine-4-carbonyl 1.5 Hypothesized kinase/GPCR
Compound 38 443.51 3,5-Dimethylpyrazole sulfonamide 3.2 Non-opioid receptor
8-[(2-Bromophenyl)sulfonyl] analog 397.29 1,2,4-Triazole, bromophenylsulfonyl 2.8 Undisclosed
Scopolamine 303.35 Tropic acid ester 1.0 Muscarinic receptor
Maraviroc 513.67 Triazole, difluorocyclohexane carboxamide 4.1 CCR5 receptor

*Predicted values based on substituent contributions.

Research Findings and Implications

  • Structural Flexibility : The azabicyclo[3.2.1]octane scaffold tolerates diverse substituents, enabling tailored interactions with biological targets. Sulfonamides and carbonyl groups optimize stability and polarity .
  • Activity Trends : Sulfonamide derivatives (e.g., Compound 38) show enhanced receptor selectivity, while natural alkaloids prioritize cholinergic pathways. The target compound’s pyridine-4-carbonyl group may offer a balance between solubility and target engagement .
  • Therapeutic Potential: Similar compounds have demonstrated applications in CNS disorders, antiviral therapy, and pain management, suggesting broad utility for the target compound pending further validation .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is part of a class of azabicyclic compounds that have garnered attention for their biological activities, particularly in the context of inflammatory and pain management pathways. This article provides a comprehensive review of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a unique bicyclic structure that combines a pyrazole moiety with an azabicyclo framework. The presence of the pyridine carbonyl group enhances its potential interactions with biological targets.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule involved in anti-inflammatory responses. By inhibiting NAAA, this compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory effects at sites of inflammation .

Pharmacological Profile

Research indicates that This compound exhibits potent inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) for related compounds . This suggests a strong potential for therapeutic applications in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the pyrazole and azabicyclo structures influence biological activity:

CompoundStructureIC50 (μM)Comments
ARN19689Structure0.042High selectivity for NAAA
ARN16186-0.078Initial lead compound with good pharmacokinetics
Compound 9-0.33Increased potency with aliphatic side chain

The data indicates that specific substitutions at the pyrazole ring can significantly enhance the inhibitory potency against NAAA, highlighting the importance of structural optimization in drug design.

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

  • In Vivo Efficacy : A study demonstrated that administration of ARN19689 in animal models resulted in significant reduction in inflammatory markers and pain behavior, supporting its potential as an analgesic agent .
  • Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it suitable for systemic administration .
  • Comparative Studies : Comparative analysis with other known NAAA inhibitors showed that this compound has superior potency and selectivity, making it a promising candidate for further development .

Q & A

Basic Research Questions

How can the synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane be optimized for reproducibility?

Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights the use of azido(trimethyl)silane and trifluoroacetic acid in methylene chloride to achieve high yields (88%) in pyrazole derivatives via controlled warming (0–50°C) and TLC monitoring. Column chromatography with cyclohexane/ethyl acetate gradients (0–25% over 20 CVs) ensures purity. Key parameters to standardize include stoichiometry (e.g., 7.5 equiv of silane), reaction time (16 hours), and purification protocols to mitigate batch variability .

What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Multi-modal characterization is essential:

  • NMR Spectroscopy : demonstrates the use of 1H^1H- and 13C^{13}C-NMR in chloroform-d to confirm regioselectivity and substituent positions (e.g., pyrazole ring protons at δ = 7.54 ppm and pyridine carbonyl integration).
  • HRMS : High-resolution mass spectrometry (EI, 70 eV) validates molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for pyrazole intermediates).
  • IR Spectroscopy : Peaks at 2139 cm1^{-1} (azide stretch) and 2231 cm1^{-1} (nitrile) confirm functional groups .
  • X-ray crystallography (not directly cited but inferred from similar bicyclic systems in ) resolves stereochemistry in the azabicyclo[3.2.1]octane core.

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.